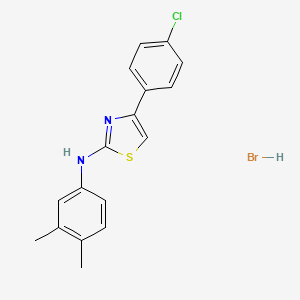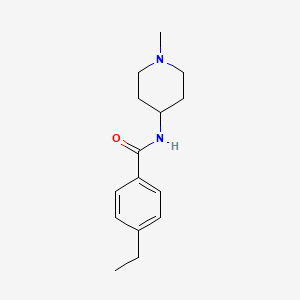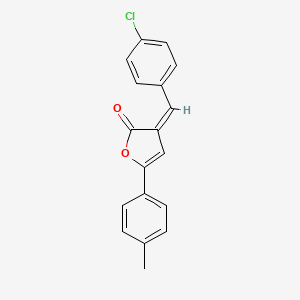![molecular formula C15H15NO3S B4998245 methyl N-[(4-methyl-5-phenyl-2-thienyl)carbonyl]glycinate](/img/structure/B4998245.png)
methyl N-[(4-methyl-5-phenyl-2-thienyl)carbonyl]glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-[(4-methyl-5-phenyl-2-thienyl)carbonyl]glycinate, also known as MPTG, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of methyl N-[(4-methyl-5-phenyl-2-thienyl)carbonyl]glycinate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This compound has also been shown to inhibit the activity of AChE, which could potentially lead to increased levels of acetylcholine in the brain. In vivo studies have demonstrated that this compound can reduce inflammation and improve cognitive function in animal models of neuroinflammation.
実験室実験の利点と制限
One advantage of using methyl N-[(4-methyl-5-phenyl-2-thienyl)carbonyl]glycinate in lab experiments is its relatively simple synthesis method. This compound can be synthesized using commercially available starting materials and standard laboratory equipment. Another advantage is its potential as a lead compound for the development of new drugs. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer to cells or animals.
将来の方向性
There are several future directions for research on methyl N-[(4-methyl-5-phenyl-2-thienyl)carbonyl]glycinate. One area of interest is the development of more potent and selective inhibitors of COX-2 and AChE based on the structure of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in various diseases, including neuroinflammation, cancer, and Alzheimer's disease. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its effects on various biochemical and physiological processes.
合成法
The synthesis of methyl N-[(4-methyl-5-phenyl-2-thienyl)carbonyl]glycinate involves the reaction of 4-methyl-5-phenyl-2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with glycine methyl ester hydrochloride in the presence of a base such as triethylamine to produce this compound. The yield of this compound using this method is reported to be around 40-50%.
科学的研究の応用
Methyl N-[(4-methyl-5-phenyl-2-thienyl)carbonyl]glycinate has been studied for its potential applications in various areas of research, including medicinal chemistry, drug discovery, and biochemistry. In medicinal chemistry, this compound has been investigated as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. In drug discovery, this compound has been evaluated as a potential lead compound for the development of new drugs targeting various diseases. In biochemistry, this compound has been used as a tool to study the mechanism of action of various enzymes and proteins.
特性
IUPAC Name |
methyl 2-[(4-methyl-5-phenylthiophene-2-carbonyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-10-8-12(15(18)16-9-13(17)19-2)20-14(10)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMQEORMCVVUAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NCC(=O)OC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4998165.png)


![10-(2-thienyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B4998189.png)
![N-(2-methoxyethyl)-N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-propanamine](/img/structure/B4998198.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-4-chloro-N-methylbenzenesulfonamide](/img/structure/B4998207.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-2,3,4-trimethoxy-N-methylbenzamide](/img/structure/B4998208.png)
![1-allyl-5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4998222.png)
![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B4998226.png)
![N-{2-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide trifluoroacetate](/img/structure/B4998230.png)
![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B4998235.png)
![1-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B4998236.png)

![2-(3-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B4998260.png)